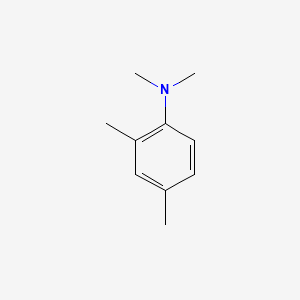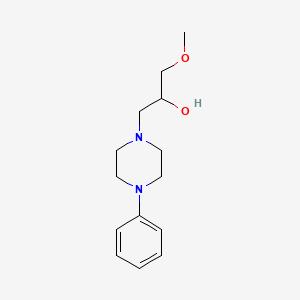
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol is an organic compound with the molecular formula C14H22N2O2 This compound is known for its unique structure, which includes a methoxy group, a phenyl group, and a piperazine ring
Métodos De Preparación
The synthesis of 1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps. One common method includes the reaction of phenylpiperazine with an appropriate alkylating agent, followed by methoxylation. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like sodium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, leading to the formation of different ether derivatives.
Common reagents used in these reactions include dichloromethane, sodium carbonate, and potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a triple reuptake inhibitor, which can simultaneously inhibit serotonin, norepinephrine, and dopamine transporters.
Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal activities.
Molecular Modeling: It is used in molecular docking studies to predict binding modes with various biological targets, aiding in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with neurotransmitter transporters. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This action is beneficial in the treatment of mood disorders such as depression .
Comparación Con Compuestos Similares
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Methoxy-3-phenylamino-propan-2-ol: This compound has a similar structure but differs in the presence of an amino group instead of a piperazine ring.
1-(3-Hydroxypropyl)-4-methylpiperazine: This compound features a piperazine ring but with different substituents, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its ability to act as a triple reuptake inhibitor, a property not commonly found in similar compounds .
Conclusion
This compound is a compound of significant interest in scientific research due to its unique structure and potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its role as a triple reuptake inhibitor make it a valuable compound for further study and development.
Propiedades
Número CAS |
6306-91-8 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
1-methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H22N2O2/c1-18-12-14(17)11-15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,14,17H,7-12H2,1H3 |
Clave InChI |
BHFXTVDFKZYRFH-UHFFFAOYSA-N |
SMILES canónico |
COCC(CN1CCN(CC1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
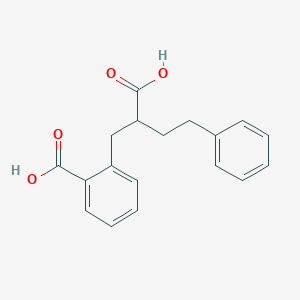
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
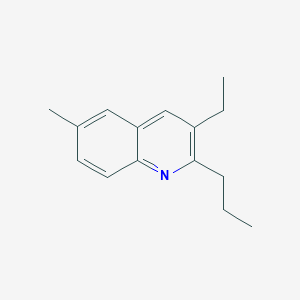
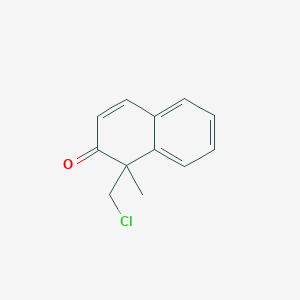
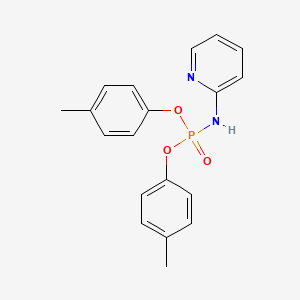
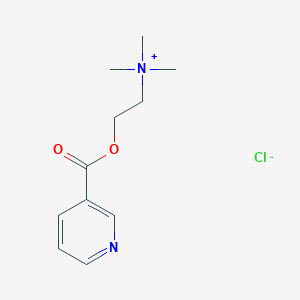

![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
